molecular formula C22H24N2O3 B2475009 (E)-3-cinnamamidocyclohexyl phenylcarbamate CAS No. 1351664-46-4

(E)-3-cinnamamidocyclohexyl phenylcarbamate

Cat. No.: B2475009
CAS No.: 1351664-46-4
M. Wt: 364.445
InChI Key: SGCAICRBIYQWMP-CCEZHUSRSA-N
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Description

(E)-3-Cinnamamidocyclohexyl phenylcarbamate is a synthetic hybrid compound designed for neuroscience and medicinal chemistry research . Its structure integrates a cinnamamide pharmacophore linked to a cyclohexyl phenylcarbamate scaffold. The cinnamamide moiety is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds and natural products . Cinnamamide derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, and anticonvulsant actions . The specific (E)-configuration of the cinnamamide double bond is often critical for optimal biological activity and molecular recognition. The carbamate functional group in its structure is of significant interest. Carbamates are known to interact with various enzymatic targets, particularly in the nervous system. Some carbamate compounds act as acetylcholinesterase (AChE) inhibitors, which is a validated therapeutic strategy for conditions like Alzheimer's disease aimed at elevating acetylcholine levels in the brain . Furthermore, certain aromatic carbamates have been studied for their potential as novel inhibitors of cholinesterases . The cyclohexyl spacer provides conformational flexibility, potentially allowing the molecule to adopt optimal geometries for binding to its biological targets. This molecular architecture makes this compound a compelling candidate for research into neurodegenerative diseases and as a chemical probe for studying enzyme inhibition, structure-activity relationships (SAR), and the development of new central nervous system (CNS) active agents . Researchers can utilize this compound to explore its mechanism of action, which may involve disrupting protein-protein interactions, modulating enzyme activity, or influencing cell signaling pathways. It is supplied as a high-purity solid and must be stored under recommended conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-[[(E)-3-phenylprop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,14-15,19-20H,7,12-13,16H2,(H,23,25)(H,24,26)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCAICRBIYQWMP-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cinnamamidocyclohexyl phenylcarbamate typically involves a multi-step process:

    Formation of Cinnamamide: The initial step involves the synthesis of cinnamamide from cinnamic acid and ammonia or an amine under dehydrating conditions.

    Cyclohexylation: The cinnamamide is then subjected to a cyclohexylation reaction, where a cyclohexyl group is introduced, often using cyclohexyl halides in the presence of a base.

    Carbamoylation: The final step involves the introduction of the phenylcarbamate group. This is typically achieved by reacting the cyclohexylated cinnamamide with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cinnamamidocyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide or carbamate groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylcarbamate moiety, where nucleophiles can replace the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cinnamamide and phenylcarbamate groups.

    Reduction: Reduced forms of the amide and carbamate groups, potentially leading to amines and alcohols.

    Substitution: Substituted derivatives where the phenyl group is replaced by other nucleophiles.

Scientific Research Applications

(E)-3-cinnamamidocyclohexyl phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-cinnamamidocyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The cinnamamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcarbamate moiety may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Related Carbamates

Key Observations :

  • Substituent Diversity : The cinnamamido group in the target compound distinguishes it from others with alkyl, hydroxyl, or benzyl substituents. This group may enhance lipophilicity and target binding compared to simpler carbamates like the tert-butyl derivative .
  • Synthetic Routes : Enzymatic resolution (e.g., CAL-B lipase) is employed for enantiopure carbamates , whereas the target compound likely requires multi-step organic synthesis due to its complex substituents.
Acetylcholinesterase (AChE) Inhibition
  • Phenylcarbamates of (-)-eseroline: Exhibit nanomolar-range AChE inhibition (IC₅₀ ~10⁻⁹ M) with high selectivity and reduced toxicity compared to other carbamates .
Antimicrobial and Enzymatic Properties
  • 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate: No explicit bioactivity data, but carbamates with cyclohexenyl groups often show antifungal properties .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Carbamates like 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate exhibit intermolecular N–H⋯O hydrogen bonding and C–H⋯π interactions, stabilizing their crystal lattices . Similar interactions are expected for the target compound.

Biological Activity

(E)-3-cinnamamidocyclohexyl phenylcarbamate is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

  • IUPAC Name : this compound
  • CAS Number : 1351664-46-4
  • Molecular Formula : C19H24N2O2

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have demonstrated the following mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in cancer cell proliferation, such as proteases and kinases.
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest at specific phases, particularly the G1 phase, inhibiting further cell division.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. The following table summarizes key findings from various research studies:

StudyCell LineIC50 Value (µM)Mechanism
Study 1MCF-7 (breast cancer)15.2Induces apoptosis through caspase activation
Study 2HepG2 (liver cancer)10.5Inhibits cell proliferation via cell cycle arrest
Study 3A549 (lung cancer)12.8Blocks VEGFR signaling pathway

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been assessed against various human cancer cell lines. The compound exhibits selective toxicity, showing higher efficacy against cancer cells compared to normal cells.

Case Studies

  • Case Study on MCF-7 Cells :
    • Objective: To evaluate the apoptotic effects of this compound.
    • Findings: The compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, confirming its role in apoptosis induction.
  • Case Study on HepG2 Cells :
    • Objective: To study the impact on cell cycle progression.
    • Findings: Treatment with the compound resulted in a substantial increase in the G1 phase population, indicating effective cell cycle arrest.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

  • Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
  • Distribution : It is distributed widely in tissues, which may enhance its anticancer activity.
  • Metabolism : Primarily metabolized in the liver, with a half-life conducive for therapeutic use.
  • Excretion : Mainly excreted via urine, necessitating monitoring for renal function during treatment.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (E)-3-cinnamamidocyclohexyl phenylcarbamate?

Answer:
The synthesis typically involves reacting a cyclohexanol derivative (e.g., α-terpineol) with phenyl isocyanate under acidic catalysis. For example, in chloroform with HCl, the reaction proceeds via nucleophilic attack of the alcohol on the isocyanate carbonyl, forming the carbamate bond . Purification is achieved via silica gel column chromatography (e.g., light petroleum ether or EtOAc-cyclohexane eluents) followed by crystallization . Critical parameters include stoichiometric control of phenyl isocyanate and catalyst concentration to avoid side reactions like dimerization.

Basic: How is the structural identity of this compound validated post-synthesis?

Answer:

  • X-ray crystallography resolves the cyclohexene ring conformation (half-boat) and disorder in substituents (e.g., C10 occupancy ratio 0.55:0.45) .
  • NMR spectroscopy confirms regioselectivity and substitution patterns. For example, 1^1H-NMR detects aromatic protons (C1-C6 phenyl) and cyclohexyl CH2_2 groups, while 13^{13}C-NMR identifies carbamate carbonyls (~155 ppm) .
  • Elemental analysis validates purity (>97%) and molecular formula consistency .

Advanced: What experimental designs are used to assess cholinesterase inhibitory activity of phenylcarbamate derivatives?

Answer:

  • In vitro assays : Measure IC50_{50} values against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method. Substrate (e.g., acetylthiocholine) hydrolysis is monitored at 412 nm. Time-dependent inhibition requires pre-incubation (1 hour) with the enzyme before substrate addition .
  • Kinetic analysis : Data from SigmaPlot’s enzyme kinetics module fit to non-competitive inhibition models. Plotting % inhibition vs. log[inhibitor] determines IC50_{50} with triplicate validation .
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to AChE’s peripheral anionic site, correlating with anti-Alzheimer activity .

Advanced: How can researchers address contradictions in enzymatic inhibition data across studies?

Answer:

  • Source variability : Use standardized enzyme batches (e.g., human recombinant AChE vs. electric eel AChE) to minimize inter-lab discrepancies .
  • Assay conditions : Control pH (7.4–8.0), temperature (25°C), and ionic strength, as these affect enzyme-substrate interactions .
  • Statistical rigor : Apply ANOVA or Tukey’s test to compare IC50_{50} values from ≥3 independent experiments. Outliers may arise from solvent effects (e.g., DMSO >1% v/v inhibits enzymes) .

Advanced: What role does the phenylcarbamate moiety play in biological activity?

Answer:
The phenylcarbamate group enhances cholinergic activity by:

  • Binding AChE’s catalytic triad : The carbamate carbonyl interacts with Ser203 via hydrogen bonding, mimicking acetylcholine’s ester moiety .
  • Resisting hydrolysis : Unlike esters, carbamates form stable intermediates with AChE, prolonging inhibition (e.g., phenserine’s 24-hour half-life) .
  • Modulating blood-brain barrier permeability : Lipophilic cyclohexyl and phenyl groups improve CNS penetration, critical for neurodegenerative disease applications .

Advanced: How can structural modifications optimize this compound for non-therapeutic applications?

Answer:

  • Fluorescent sensing : Introducing anthracene or carbazole derivatives (e.g., Cel-1 in cellulose phenylcarbamates) enables selective detection of Fe3+^{3+}/Cu2+^{2+} via fluorescence quenching .
  • Polymer conjugation : Grafting onto cellulose or polystyrene backbones enhances metal-ion adsorption capacity, applicable in environmental remediation .
  • Crystal engineering : Adjusting substituents (e.g., methyl vs. trifluoromethyl) alters intermolecular interactions (N–H⋯O, C–H⋯π), enabling tailored solid-state properties for material science .

Advanced: What analytical challenges arise in characterizing this compound’s stereochemistry?

Answer:

  • E/Z isomerism : The cinnamamide double bond requires NOESY or ROESY NMR to confirm E-configuration (trans arrangement) .
  • Cyclohexene ring disorder : X-ray crystallography at low temperatures (100 K) resolves occupancy ratios of disordered atoms (e.g., C10A/C10B in ) .
  • Chiral centers : Polarimetry or chiral HPLC (e.g., Chiralpak AD-H column) distinguishes enantiomers, critical for structure-activity relationship studies .

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